((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid
Overview
Description
Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . They are solids that tend to exist as mixtures of oligomeric anhydrides .Scientific Research Applications
Boronic Acid in Drug Stability and Degradation Studies
The compound, known in its drug form as Bortezomib (BTZ), is primarily used in the treatment of multiple myeloma. Research highlighted its stability under common clinical conditions, particularly focusing on its boronic moiety's susceptibility to degradation. A study by Bolognese et al. (2009) utilized high-field nuclear magnetic resonance spectroscopy to examine BTZ samples under typical storage conditions. The findings indicated stability over a week and identified two main degradation products after a month, suggesting a slow oxidative deboronation process at low temperature and minimal air contact (Bolognese et al., 2009).
Synthesis and Structural Studies
Amino-3-fluorophenyl boronic acid, a derivative, was synthesized by Das et al. (2003) to develop glucose-sensing materials for physiological pH levels. This compound's synthesis and X-ray crystal structure were extensively studied, revealing its utility in constructing materials sensitive to glucose levels in bodily fluids (Das et al., 2003).
Analytical Method Development
F. Sala et al. (2010) developed and validated an HPLC-MS/MS method to determine CEP-18770, a novel proteasome inhibitor with a boronic-acid-based structure, in human plasma. This method is crucial for investigating the drug's clinical pharmacokinetics in cancer patients (Sala et al., 2010).
Synthesis of Alpha-Aminoboronic Acids
Jagannathan et al. (2001) developed a synthetic route to prepare novel alpha-aminoboronic acids as inhibitors of serine proteases, contributing significantly to understanding proteases in biological systems. This methodology facilitated the creation of compounds with functionalities sensitive to strongly basic conditions (Jagannathan et al., 2001).
Future Directions
Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They have been used in various applications including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries has been highlighted .
properties
IUPAC Name |
[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSFPFDGDYVJDD-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648920 | |
Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid | |
CAS RN |
948294-96-0 | |
Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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